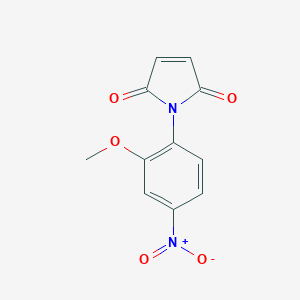
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione" is a chemical compound with potential applications in the field of organic chemistry and materials science. Its structure includes a pyrrole-2,5-dione core, which is a common motif in various organic compounds with significant biological and chemical properties.
Synthesis Analysis
The synthesis of derivatives similar to "1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione" often involves multi-component reactions, which can include the formation of pyrrolidine-2,3-dione derivatives through interactions with different amines. These processes highlight the versatility and reactivity of the pyrrole-2,5-dione core in forming complex and biologically relevant structures (Nguyen & Dai, 2023).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals a significant variation in their electronic and geometric configurations. This diversity underscores the adaptability of the pyrrole-2,5-dione core in accommodating various substituents, which can profoundly affect the compound's physical and chemical properties.
Chemical Reactions and Properties
Derivatives of pyrrole-2,5-dione, like "1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione," exhibit a range of chemical behaviors, including acting as corrosion inhibitors and forming complex structures through cycloaddition reactions. These reactions not only illustrate the compound's chemical versatility but also its potential application in material science and corrosion prevention (Zarrouk et al., 2015).
Physical Properties Analysis
The physical properties of pyrrole-2,5-dione derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, fluorescence, and molecular weight. These alterations are critical for tailoring the compound's physical characteristics for specific applications, such as in polymer synthesis and luminescent materials (Zhang & Tieke, 2008).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrrole-2,5-dione derivatives have been explored for their potential as organic inhibitors against the corrosion of carbon steel in acidic media. For instance, Zarrouk et al. (2015) conducted a study on new 1H-pyrrole-2,5-dione derivatives, demonstrating their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid. Their research highlighted the chemisorption process as the primary mechanism of action, with derivatives showing increased inhibition efficiency with concentration (Zarrouk et al., 2015).
Organic Electronics and Luminescent Materials
The synthesis and application of pyrrole-2,5-dione derivatives in the field of organic electronics and as components of luminescent materials have been extensively researched. Zhang and Tieke (2008) discussed the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units that exhibit strong fluorescence and potential applications in optoelectronics due to their strong luminescence properties (Zhang & Tieke, 2008).
Photovoltaic Applications
In the development of polymer solar cells, pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been used to enhance the efficiency of electron transport layers (ETLs). Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an ETL in inverted polymer solar cells, showing significant improvement in power conversion efficiency (Hu et al., 2015).
Synthesis of Novel Organic Compounds
Research on the synthesis of novel organic compounds using pyrrole-2,5-dione derivatives has led to the creation of compounds with potential biological and material applications. Niknam and Mojikhalifeh (2014) reported the catalyst-free, solvent-free synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones, demonstrating an eco-friendly approach to synthesizing complex organic structures (Niknam & Mojikhalifeh, 2014).
Advanced Material Synthesis
The role of pyrrole-2,5-dione derivatives in the synthesis of advanced materials, especially those with specific photophysical properties, is a growing area of interest. Gendron et al. (2014) explored the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, highlighting their potential in forming thin films with unique structural and luminescent characteristics suitable for electronic applications (Gendron et al., 2014).
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s hard to say exactly how dangerous this compound might be, but the nitro group can be explosive under certain conditions, and many aromatic compounds are potentially carcinogenic.
Direcciones Futuras
Future research on this compound could involve exploring its potential uses. For example, if it has interesting electronic properties, it could be studied for use in organic electronics. Alternatively, if it has biological activity, it could be studied as a potential drug.
Please note that this is a very general analysis and may not fully apply to the specific compound you mentioned. For a more accurate analysis, more specific information or experimental data would be needed.
Propiedades
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-9-6-7(13(16)17)2-3-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPMAUNQISKLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391325 |
Source


|
| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
184171-53-7 |
Source


|
| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)

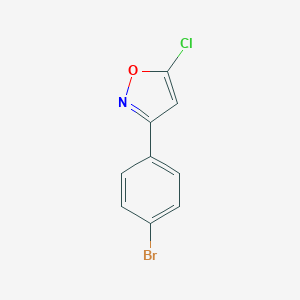
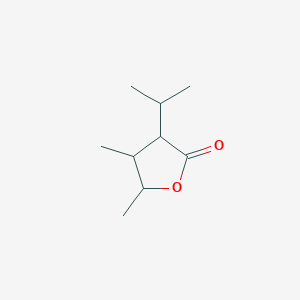
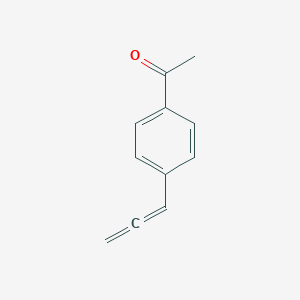
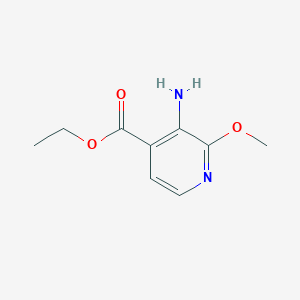
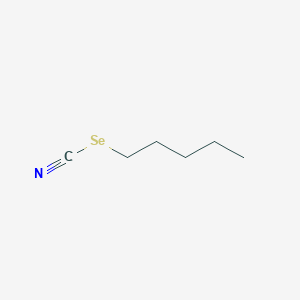
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
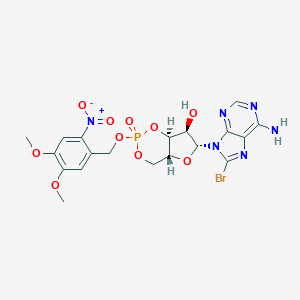

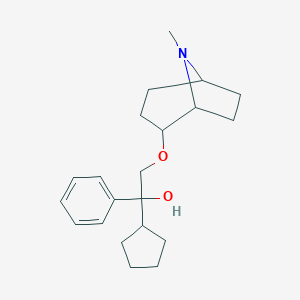
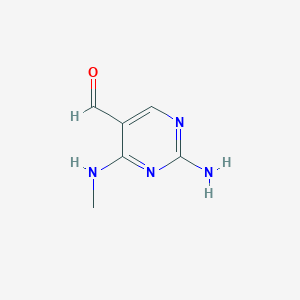
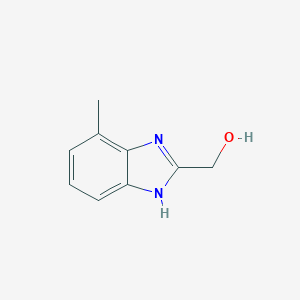
![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)